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Compound of Interest

Compound Name:
1-Chloro-N-methylisoquinolin-8-

amine

CAS No.: 1374652-55-7

Cat. No.: B1460170

Get Quote

Executive Summary
This application note details the synthesis of 1-Chloro-N-methylisoquinolin-8-amine (CAS:

1374652-55-7), a critical heterocyclic building block for kinase inhibitors and DNA-intercalating

therapeutics.[1][2]

The procedure addresses the two primary synthetic challenges associated with this scaffold:

Regioselective Chlorination: Installing a chlorine atom at the C1 position while preserving the

C8 functionality.[1]

Selective N-Monomethylation: Preventing over-alkylation (dimethylation) of the C8-amine, a

common pitfall in peri-substituted isoquinolines.[1]

Protocol Strategy: The optimized route utilizes a "Nitro-First, Chloro-Second" strategy.[1] We

begin with 8-nitroisoquinoline to leverage the nitro group's stability during the harsh C1-

chlorination conditions (
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), followed by a chemoselective reduction and a controlled Boc-mediated methylation to ensure
high purity.[1]

Retrosynthetic Analysis
The logical disconnection reveals 8-nitroisoquinoline as the ideal starting material.[1] The C1-

chlorine is installed via the rearrangement of the N-oxide, a classic Meisenheimer-type

activation.[1]
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Figure 1: Retrosynthetic pathway designed to preserve the labile C1-chloride during amine

functionalization.

Safety & Hazard Protocols
Reagent Hazard Class Critical Precaution

Phosphorus Oxychloride (

)
Corrosive, Toxic

Reacts violently with water.[1]

Quench slowly into ice at

<0°C. Use strictly in a fume

hood.

m-CPBA Oxidizer, Explosive

Shock sensitive in dry form.[1]

Do not concentrate to dryness.

[1] Store at 2-8°C.

Methyl Iodide (MeI) Carcinogen, Neurotoxin

Extreme alkylating agent.[1]

Use double-gloving and a

closed dispensing system.

Stannous Chloride (

)
Corrosive, Irritant

Acidic hydrolysis releases HCl

gas.[1] Maintain ventilation.[1]
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Detailed Experimental Protocol
Step 1: N-Oxidation of 8-Nitroisoquinoline
Rationale: The nitrogen atom must be activated as an N-oxide to facilitate nucleophilic attack

by chloride at the C1 position.[1]

Dissolution: Dissolve 8-nitroisoquinoline (10.0 g, 57.4 mmol) in dichloromethane (DCM, 200

mL) in a 500 mL round-bottom flask.

Oxidation: Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) (70%, 15.6 g, 63.1 mmol)

portion-wise over 20 minutes.

Reaction: Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (100%

EtOAc); product is more polar than starting material.[1]

Workup: Wash the organic layer with sat.[1]

(3 x 100 mL) to remove m-chlorobenzoic acid byproduct.[1]

Isolation: Dry over

, filter, and concentrate.

Yield: Expect ~9.5 g (87%) of a yellow solid.

Checkpoint: Ensure complete removal of acid; residual acid can interfere with the next

step.[1]

Step 2: Regioselective Chlorination (The Meisenheimer
Rearrangement)
Rationale:

acts as both the activating agent and the nucleophile source.[1] The nitro group at C8 does not
sterically hinder C1 chlorination.[1]

Setup: Place 8-nitroisoquinoline N-oxide (9.0 g, 47.3 mmol) in a dry pressure tube or round-

bottom flask with a reflux condenser.
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Reagent Addition: Add

(45 mL) carefully. The solid will dissolve.[1]

Reflux: Heat the mixture to 100°C for 4 hours. The solution will darken.

Quenching (CRITICAL): Cool the mixture to RT. Pour the reaction mass slowly onto 500 g of

crushed ice with vigorous stirring. Maintain internal temp <20°C.

Neutralization: Adjust pH to ~8 using solid

or 28%

.[1]

Extraction: Extract with DCM (3 x 150 mL). Wash combined organics with brine.[1]

Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 1-chloro-8-nitroisoquinoline.

[1][3]

Yield: Expect ~7.5 g (76%).

Step 3: Chemoselective Nitro Reduction
Rationale: Catalytic hydrogenation (

) causes hydrogenolysis (de-chlorination) of the C1-Cl bond.[1] We use Stannous Chloride (

) to selectively reduce the nitro group while leaving the aryl chloride intact.[1]

Reaction: Dissolve 1-chloro-8-nitroisoquinoline (5.0 g, 24.0 mmol) in Ethanol (100 mL). Add

(27.0 g, 120 mmol).

Heating: Heat to 70°C for 3 hours.

Workup: Cool to RT. Pour into ice water. Basify to pH 9 with 1N NaOH. The tin salts will form

a thick slurry.[1]
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Filtration: Filter the slurry through Celite to remove tin salts. Wash the Celite pad with EtOAc.

[1]

Extraction: Separate the filtrate layers. Extract aqueous phase with EtOAc.[1]

Isolation: Concentrate to obtain 1-chloroisoquinolin-8-amine.

Yield: Expect ~3.8 g (89%).

Step 4: Controlled N-Monomethylation (Boc-Strategy)
Rationale: Direct methylation of primary amines often leads to mixtures of mono- and di-

methylated products.[1] The Boc-protection strategy guarantees the synthesis of the secondary

amine.[1]

Phase A: Boc Protection[1]

Dissolve 1-chloroisoquinolin-8-amine (3.0 g, 16.8 mmol) in THF (50 mL).

Add

(4.4 g, 20.1 mmol) and DMAP (0.2 g). Reflux for 4 hours.

Concentrate and pass through a short silica plug to obtain tert-butyl (1-chloroisoquinolin-8-

yl)carbamate.

Phase B: Methylation

Dissolve the Boc-carbamate in dry DMF (30 mL) under

. Cool to 0°C.[1]

Add NaH (60% dispersion, 0.81 g, 20.2 mmol). Stir for 30 min (gas evolution).

Add Methyl Iodide (MeI) (1.26 mL, 20.2 mmol) dropwise.

Stir at RT for 2 hours. Quench with water and extract with EtOAc.[1]

Phase C: Deprotection
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Dissolve the crude methylated intermediate in DCM (20 mL).

Add Trifluoroacetic acid (TFA) (5 mL). Stir at RT for 2 hours.

Concentrate to remove TFA.[1] Redissolve in DCM and wash with sat.[1]

(free-basing).

Final Purification: Flash chromatography (DCM/MeOH 98:2).

Final Yield: Expect ~2.4 g (74% over 3 steps).

Analytical Validation
Parameter Specification Notes

Appearance Yellow to orange solid
Oxidizes slowly in air; store

under Argon.[1]

NMR (DMSO-

)

2.85-2.95 (s, 3H,

)

Diagnostic doublet if coupled

to NH; singlet if broad.[1]

NMR (Aromatic) 7.5-8.2 (m, 5H)

C3/C4 protons show

characteristic isoquinoline

coupling (

).[1]

LC-MS (ESI+) 193.04
Chlorine isotope pattern (

ratio 3:[1]1) must be visible.[1]

Troubleshooting Guide
Problem: Loss of Chlorine atom during Step 3.

Cause: Presence of trace Pd or excessive heating if using Fe/acid.[1]

Solution: Switch strictly to
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or

at mild temperatures (60°C).[1]

Problem: Dimethylation in Step 4.

Cause: If skipping the Boc-route and using direct alkylation.[1]

Solution: Use the Boc-route described. Alternatively, use reductive amination with

Paraformaldehyde and NaOMe/NaBH4, but optimization is required to prevent over-

reaction.[1]

Problem: Low yield in Step 2 (Chlorination).

Cause: Incomplete N-oxide formation or wet reagents.[1]

Solution: Dry the N-oxide thoroughly before adding

.[1] Water reacts violently with

, destroying the reagent.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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